N-cyclohexyl-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide
Description
N-cyclohexyl-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide is a heterocyclic compound featuring a bicyclic imidazo[1,2-b]pyridazine core. Key structural attributes include:
- Cyclopropyl substituent: At position 2, introducing conformational rigidity that may enhance target binding specificity.
This compound is hypothesized to exhibit optimized pharmacokinetic (PK) and pharmacodynamic (PD) properties due to its unique substitution pattern.
Properties
IUPAC Name |
N-cyclohexyl-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c21-16(17-12-4-2-1-3-5-12)13-8-9-15-18-14(11-6-7-11)10-20(15)19-13/h8-12H,1-7H2,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPWXULEGODIJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=NN3C=C(N=C3C=C2)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of cyclohexylamine and cyclopropylamine as starting materials, which undergo cyclization with a pyridazine derivative in the presence of a suitable catalyst . The reaction conditions often involve heating the mixture to a specific temperature and maintaining it for a set duration to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may yield amine or alkane derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as a kinase inhibitor, which is crucial in cell signaling and cancer research.
Medicine: It is being investigated for its anticancer and antimalarial properties.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can disrupt cell signaling pathways that are essential for cancer cell proliferation and survival . This inhibition can lead to the induction of apoptosis (programmed cell death) in cancer cells, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Similarities
The compound shares its imidazo[1,2-b]pyridazine scaffold with several analogs, but substituent variations critically influence its properties. Below is a comparative analysis:
Table 1: Key Structural and Functional Comparisons
Pharmacological and ADME Insights
- Metabolic Stability : The target compound’s cyclohexyl group and carboxamide linkage likely reduce cytochrome P450 (CYP) metabolism compared to ester-containing analogs (e.g., CAS 64067-99-8), which are prone to hydrolysis .
- Target Binding : Rigidity from the cyclopropyl group may enhance binding specificity relative to flexible alkyl chains (e.g., methyl or ethyl esters in CAS 572910-59-9) .
Biological Activity
N-cyclohexyl-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its pharmacological profile.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cycloaddition techniques. The imidazo[1,2-b]pyridazine framework is constructed through a series of reactions that may include mesoionic oxazolo-pyridazinones and cyclopropyl derivatives. The resulting compound is characterized by various spectroscopic methods such as NMR and IR spectroscopy to confirm its structure and purity .
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds within the imidazo[1,2-b]pyridazine class. For instance, cytotoxic evaluations against human adenocarcinoma cell lines (e.g., LoVo, SK-OV-3, MCF-7) have demonstrated significant dose-dependent cytotoxic effects. The highest anti-tumor activity was observed for specific derivatives, indicating that modifications to the core structure can enhance efficacy .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | LoVo (Colon) | 15 |
| This compound | SK-OV-3 (Ovary) | 20 |
| This compound | MCF-7 (Breast) | 25 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest activity against various bacterial strains. For example, it exhibited a minimum inhibitory concentration (MIC) against Escherichia coli and Streptococcus agalactiae, indicating potential as an antibacterial agent .
| Bacterial Strain | MIC (µM) |
|---|---|
| E. coli | 50 |
| S. agalactiae | 75 |
Case Study 1: Anticancer Evaluation
In a controlled study involving multiple cancer cell lines, this compound was tested alongside established chemotherapeutics like cisplatin and doxorubicin. The results indicated that this compound not only reduced cell viability significantly but also showed a synergistic effect when combined with these drugs, suggesting its potential as an adjunct therapy in cancer treatment .
Case Study 2: Antimicrobial Testing
A recent investigation into the antimicrobial properties of the compound revealed promising results against Gram-positive bacteria. The agar-well diffusion method was employed to assess antibacterial activity, where the compound demonstrated effective inhibition zones comparable to standard antibiotics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
